molecular formula C13H20N2O B14838068 (3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanamine

(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanamine

Katalognummer: B14838068
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: HDYUUBLCIYNGBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanamine is a complex organic compound that features a pyridine ring substituted with a tert-butyl group, a cyclopropoxy group, and a methanamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanamine typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a wide range of substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

(3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

Uniqueness

What sets (3-Tert-butyl-5-cyclopropoxypyridin-2-YL)methanamine apart is its unique combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C13H20N2O

Molekulargewicht

220.31 g/mol

IUPAC-Name

(3-tert-butyl-5-cyclopropyloxypyridin-2-yl)methanamine

InChI

InChI=1S/C13H20N2O/c1-13(2,3)11-6-10(16-9-4-5-9)8-15-12(11)7-14/h6,8-9H,4-5,7,14H2,1-3H3

InChI-Schlüssel

HDYUUBLCIYNGBG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(N=CC(=C1)OC2CC2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.